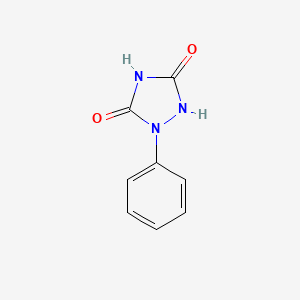

1-Phenylurazole

Description

Historical Trajectory of Urazole (B1197782) Synthesis and Classification

The journey of urazole chemistry began in 1887 when Pinner first reported the synthesis of a 1,2,4-triazolidine-3,5-dione, which he named "urazole". acs.orgcore.ac.uk His work involved the reaction between phenylhydrazine (B124118) and urea (B33335), where the stoichiometry of the reactants was crucial; using one equivalent of urea yielded 1-phenylsemicarbazide, whereas an excess of urea led to the formation of the cyclic urazole compound, 1-phenylurazole. acs.orgindexcopernicus.com A few years later, in 1894, Thiele and Stange reported the synthesis of the parent unsubstituted urazole and also developed a method to produce 4-phenylurazole (B107743) by heating biurea (B89910) with aniline (B41778) hydrochloride. indexcopernicus.comwikipedia.org

Early synthetic methods, while foundational, often suffered from harsh conditions and low yields. core.ac.ukindexcopernicus.com A significant advancement came with the Cookson method, which involves the cyclization of semicarbazide (B1199961) precursors, often generated from isocyanates and ethyl carbazate (B1233558). core.ac.ukindexcopernicus.comnih.gov This approach became a cornerstone for preparing various 4-substituted urazoles. nih.gov

Over the decades, synthetic strategies have continued to evolve, focusing on improving efficiency, yield, and sustainability. Researchers have developed methods that avoid the use of hazardous isocyanates by generating them in situ from carboxylic acids or by using alternative reagents like diphenyl carbonate. researchgate.netugent.be The oxidation of urazoles to their highly reactive triazolinedione counterparts has also seen significant methodological development, moving from early methods using lead oxides or nitric acid to milder and more selective reagents like N-bromosuccinimide, tert-butyl hypochlorite (B82951), and various nitrogen oxides. acs.orgwikipedia.orgorgsyn.orgacs.org

Urazoles are classified as 1,2,4-triazolidine-3,5-diones. acs.org The substitution pattern on the nitrogen atoms is a key classification feature, for instance, distinguishing between 1-substituted and 4-substituted urazoles like this compound and 4-phenylurazole, which are positional isomers. indexcopernicus.com

Table 1: Evolution of Synthetic Methods for Urazoles

| Era | Key Contributor(s) | Description of Method | Key Reactants | Significance/Drawbacks |

|---|---|---|---|---|

| 1887 | Pinner | First synthesis of a urazole (this compound). acs.orgcore.ac.ukindexcopernicus.com | Phenylhydrazine, Urea | Pioneering but yield dependent on reactant ratios. acs.org |

| 1894 | Thiele & Stange | Synthesis of 4-phenylurazole. indexcopernicus.comwikipedia.org | Biurea, Aniline Hydrochloride | Established synthesis for 4-substituted isomers, but often gave poor yields. indexcopernicus.com |

| 1971 | Cookson, et al. | A practical and widely adopted synthesis involving semicarbazide cyclization. core.ac.uknih.gov | Isocyanates, Ethyl Carbazate, Base | Became a standard, reliable method, though it uses hazardous isocyanates. ugent.beorgsyn.org |

| 2000s-Present | Various Researchers | Development of sustainable, isocyanate-free routes. researchgate.netugent.be | Amines, Diphenyl Carbonate, Chloroformates | Greener chemistry approach, avoiding toxic reagents and often performed solvent-free. researchgate.net |

The Significance of this compound as a Key Heterocyclic Scaffold

A "heterocyclic scaffold" refers to a core ring structure containing atoms of at least two different elements, which serves as a foundational framework for building a diverse range of molecules. nih.govresearchgate.net this compound and its isomer 4-phenylurazole are highly significant scaffolds in organic synthesis, medicinal chemistry, and materials science. nih.govmdpi.com

The importance of the phenylurazole scaffold stems from several key aspects:

Precursor to a Powerful Reagent : 4-Phenylurazole is the stable precursor to 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), an intensely red compound generated via oxidation. wikipedia.orgchemicalbook.com PTAD is one of the most powerful dienophiles known, reacting rapidly and with high selectivity in Diels-Alder reactions. wikipedia.orgsmolecule.com This reactivity is crucial for constructing complex cyclic molecules, famously demonstrated in the first total synthesis of prismane. wikipedia.orgsmolecule.com

Building Block for Bioactive Molecules : The urazole nucleus is a "privileged scaffold," meaning it is a structural framework capable of binding to multiple biological targets. nih.govnih.gov Consequently, 4-phenylurazole is used as a starting material in multicomponent reactions to synthesize fused heterocyclic systems like pyrazolourazoles, which have shown potential analgesic, antibacterial, and anti-inflammatory activities. nih.gov Its derivatives are explored for a wide range of therapeutic applications. nih.govsmolecule.com

Versatility in Chemical Reactions : Beyond its conversion to PTAD for cycloadditions, the phenylurazole scaffold participates in a variety of other transformations. It can be used in the synthesis of polymers, urazolo-quinazolinones, and as a component in hybridization with other pharmacophores like naphthoquinones to create novel hybrid molecules. mdpi.comchemicalbook.comacs.org

The reactivity of the urazole scaffold, particularly its oxidized PTAD form, makes it a versatile tool for chemical synthesis.

Table 2: Key Reactions and Applications of the Phenylurazole Scaffold

| Reaction Type | Role of Phenylurazole/PTAD | Application Area | Reference |

|---|---|---|---|

| Diels-Alder Reaction | Serves as the precursor to PTAD, a highly reactive dienophile. | Synthesis of complex cyclic compounds and natural products. | wikipedia.orgsmolecule.com |

| Ene Reaction | PTAD acts as a potent enophile. | Functionalization of alkenes. | researchgate.net |

| Multicomponent Reactions | Acts as a key building block. | Rapid synthesis of diverse and complex heterocyclic libraries for drug discovery. | nih.govrsc.org |

| Bioconjugation (eY-click) | Acts as a tyrosine-selective labeling agent after electrochemical oxidation. | Protein modification and labeling in chemical biology. | chemicalbook.comresearchgate.netnih.gov |

| Polymer Chemistry | Incorporated into polymer backbones or used as a cross-linking agent. | Development of novel materials with specific properties. | chemicalbook.comacs.org |

Evolution of Academic Inquiry into this compound Chemistry

Academic interest in this compound and its isomer has evolved significantly from the foundational synthetic work of the late 19th century. The initial focus was on the fundamental synthesis, isolation, and characterization of the urazole ring system. acs.orgindexcopernicus.com

The mid-20th century saw a shift towards exploring the reactivity of its oxidized derivative, PTAD. The discovery of PTAD as a super-dienophile opened a new chapter, with extensive research into its applications in cycloaddition reactions for the stereoselective synthesis of complex molecules. smolecule.comresearchgate.net

In recent decades, research has diversified into more sophisticated and interdisciplinary areas:

Click Chemistry and Bioconjugation : A major modern advancement is the use of phenylurazole in "click chemistry," a concept that emphasizes rapid, selective, and high-yield reactions. nih.govnih.govpcbiochemres.com Specifically, the development of the electrochemical tyrosine-click (eY-click) reaction has been a landmark. chemicalbook.comnih.gov In this method, phenylurazole is electrochemically oxidized in situ to the reactive PTAD species, which then selectively reacts with tyrosine residues on proteins and peptides. researchgate.netjst.go.jp This has provided a powerful tool for labeling and modifying biomolecules under mild, biocompatible conditions, overcoming the instability of pre-formed PTAD in aqueous media. nih.govjst.go.jp

Electrochemical Synthesis : Beyond bioconjugation, electrochemistry is being used more broadly as a green and efficient tool to generate reactive intermediates from urazoles. researchgate.net The electrochemical oxidation of 4-substituted urazoles allows for controlled reactions, such as the synthesis of novel sulfonamide derivatives by trapping the electrogenerated TAD with arylsulfinic acids. researchgate.net

Multicomponent and Catalytic Reactions : Contemporary research heavily utilizes 4-phenylurazole in multicomponent reactions (MCRs), where three or more reactants are combined in a one-pot synthesis to create complex products efficiently. nih.govfu-berlin.de This approach is highly valued in drug discovery for rapidly generating libraries of diverse compounds. nih.govresearchgate.net The use of novel catalysts, including magnetic nanocatalysts, to facilitate these reactions represents a current frontier. rsc.org

Sustainable Synthesis : Reflecting a broader trend in chemistry, there is a growing focus on developing sustainable and environmentally friendly synthetic routes to urazoles, avoiding hazardous reagents and minimizing waste. researchgate.netugent.be

This evolution demonstrates a clear trajectory from fundamental organic chemistry to the application of this compound at the interface of materials science, chemical biology, and green chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-1,2,4-triazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c12-7-9-8(13)11(10-7)6-4-2-1-3-5-6/h1-5H,(H2,9,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFYLHMAYBQLBEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20219576 | |

| Record name | 1,2,4-Triazolidine-3,5-dione, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6942-46-7 | |

| Record name | 1,2,4-Triazolidine-3,5-dione, 1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006942467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6942-46-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57497 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6942-46-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28780 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4-Triazolidine-3,5-dione, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-1,2,4-triazolidine-3,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Phenylurazole and Its Chemical Precursors

Foundational Synthetic Routes to 1-Phenylurazole

The earliest methods for synthesizing urazole (B1197782) derivatives, including this compound, were often characterized by harsh reaction conditions and modest yields. core.ac.uk These foundational routes laid the groundwork for the development of more efficient synthetic protocols.

Classical Pinner Condensation Strategies

In 1887, Pinner first reported the synthesis of a 1,2,4-triazolidine-3,5-dione, which he named "urazole". core.ac.ukacs.org This seminal work involved the reaction of phenylhydrazine (B124118) with urea (B33335). The stoichiometry of the reactants was found to be crucial; using one equivalent of urea resulted in the formation of 1-phenylsemicarbazide, while an excess of urea led to the cyclized product, this compound. core.ac.ukacs.orgindexcopernicus.com This reaction is considered a classical Pinner condensation. rsc.org

The mechanism of this transformation is believed to involve the initial formation of a 1-arylbiurea intermediate, which then undergoes cyclization with the expulsion of ammonia (B1221849) to yield the urazole ring. acs.orgindexcopernicus.com

Early Approaches from Biurea (B89910) and Aniline (B41778) Hydrochlorides

Another early method for the synthesis of 4-substituted urazoles involved the high-temperature reaction of biurea (hydrazodicarboxamide) with aniline hydrochloride. core.ac.ukrsc.org Heating a neat mixture of biurea and aniline hydrochloride to temperatures around 200°C was reported to yield 4-phenylurazole (B107743), a positional isomer of this compound. indexcopernicus.comcore.ac.uk However, this method was often plagued by low and unreliable yields, with significant formation of diphenylurea as a side product, which proved difficult to separate from the desired urazole. indexcopernicus.comcore.ac.ukorgsyn.org The harsh reaction conditions also limited the scope of substrates that could be used. core.ac.uk

Advanced and Modern Synthetic Techniques for this compound Derivatives

To overcome the limitations of classical methods, modern synthetic strategies have focused on the use of more reactive intermediates, leading to milder reaction conditions and improved yields. core.ac.ukacs.org The exploitation of semicarbazide (B1199961) intermediates has been a particularly fruitful approach.

Exploitation of Semicarbazide Intermediates

Semicarbazides, particularly 1-alkoxycarbonyl semicarbazides, have emerged as key and more activated precursors for the synthesis of urazoles. core.ac.ukacs.org These intermediates can be synthesized through various efficient methods.

The use of 1-alkoxycarbonyl semicarbazides represents a significant advancement in urazole synthesis, offering a milder and more efficient alternative to older methods. acs.orgugent.be These activated species are readily cyclized to form the urazole ring. The cyclization can be achieved either thermally, by heating the semicarbazide at high temperatures (200–250 °C), or under basic conditions. rsc.org Basic cyclization can be performed using strong bases like aqueous potassium hydroxide (B78521) or milder conditions such as refluxing in ethanolic potassium carbonate, followed by acidification to precipitate the urazole product. rsc.orgorgsyn.org

A common precursor, 1-ethoxycarbonyl-4-phenylsemicarbazide, is synthesized from the reaction of ethyl carbazate (B1233558) with phenyl isocyanate. orgsyn.orgnih.gov This reaction is typically carried out in a solvent like benzene (B151609) or toluene (B28343) and proceeds with high yields. nih.govgoogle.com

| Reactants | Product | Conditions | Yield | Reference |

| Ethyl carbazate, Phenyl isocyanate | 1-Ethoxycarbonyl-4-phenylsemicarbazide | Dry benzene, ice bath then reflux | High | orgsyn.org |

| Ethyl carbazate, Phenyl isocyanate | 1-Ethoxycarbonyl-4-phenylsemicarbazide | Toluene | Quantitative | tandfonline.com |

| Ethyl carbazate, Phenyl isocyanate | 1-Ethoxycarbonyl-4-phenylsemicarbazide | Solvent-free, grinding | 95% | nih.gov |

The reaction between isocyanates and carbazates is a highly efficient and widely adopted method for preparing the semicarbazide precursors to urazoles. core.ac.ukacs.org Isocyanates are highly reactive and readily react with ethyl carbazate at room temperature to produce the corresponding semicarbazide adducts in excellent yields, often approaching 100%. core.ac.ukacs.org The reaction is typically stirred overnight, but gentle heating can lead to complete conversion in a matter of hours. core.ac.ukacs.org

An alternative to using pre-formed isocyanates involves the in-situ generation of a reactive carbamate (B1207046) intermediate from an amine and a chloroformate, which then reacts with ethyl carbazate. acs.orgresearchgate.net For instance, anilines can be reacted with 4-nitrophenyl chloroformate to form a carbamate, which is then treated with ethyl carbazate to yield the semicarbazide derivative. researchgate.net

| Starting Materials | Intermediate | Product | Reference |

| Phenyl isocyanate, Ethyl carbazate | - | 1-Ethoxycarbonyl-4-phenylsemicarbazide | core.ac.ukacs.org |

| Aniline, 4-Nitrophenyl chloroformate, Ethyl carbazate | Carbamate derivative | Semicarbazide derivative | researchgate.net |

| Hydrazine (B178648), Diethyl carbonate | Ethyl carbazate | - | core.ac.ukacs.org |

Isocyanate-Free Synthesis of Semicarbazides from Amine Building Blocks

Concerns over the hazardous nature of isocyanates and phosgene (B1210022) have driven the development of isocyanate-free methods for producing semicarbazides, which are crucial precursors to urazoles. acs.org A primary strategy involves the use of activated carbamates as synthetic equivalents to isocyanates. acs.org In this approach, an amine is first reacted with a chloroformate to generate a carbamate. This carbamate is then reacted with ethyl carbazate to form the corresponding semicarbazide. acs.org The reactivity of the carbamate intermediate, and thus the efficiency of the reaction, is dependent on the specific chloroformate used. acs.org

An alternative isocyanate-free route focuses on creating a reactive intermediate from ethyl carbazate, to which an amine is subsequently added. acs.org For instance, phenyl chloroformate can be used to produce ethyl phenyl hydrazine-1,2-dicarboxylate, a reactive dicarboxylate that can transform aliphatic amines into semicarbazides under mild conditions with high yields. acs.org Another approach utilizes bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethylchloroformate to react with primary or secondary amines, forming a carbamate in situ. This is followed by the addition of hydrazine to yield the desired 4-substituted semicarbazide. rsc.org These methods provide safer and more accessible pathways to semicarbazides by avoiding the direct handling of toxic isocyanates. acs.org

Efficient One-Pot Synthetic Protocols

One-pot syntheses of urazoles have been developed to improve efficiency and sustainability by reducing the number of intermediate purification steps and minimizing solvent use. ugent.be These protocols often involve the sequential addition of reagents to a single reaction vessel to produce the final urazole product.

Diphenyl carbonate (DPC) has emerged as a sustainable precursor in one-pot syntheses of urazoles. rsc.orgresearchgate.net One method involves the reaction of a primary amine with molten DPC at 80°C, followed by the addition of ethyl carbazate (EC) at 140°C to form the semicarbazide intermediate. The final cyclization to the urazole is then achieved by heating the mixture to 250°C. ugent.be This solvent-free, one-pot approach is particularly effective for producing bulk urazoles with high yields. researchgate.net

For instance, the reaction of various amines with DPC and EC has been shown to produce the corresponding urazoles in good yields, as detailed in the table below.

| Amine | Yield (%) |

| Butylamine | 86 |

| Octylamine | 96 |

| Benzylamine | 87 |

| Tetrahydrofurfurylamine | 87 |

| Oleylamine | 96 |

| Allylamine | 89 |

| Cyclohexanemethylamine | 93 |

| Table 1: Yields of urazoles synthesized from various amines using a one-pot reaction with diphenyl carbonate and ethyl carbazate. ugent.be |

However, this method proved less successful for aniline due to its lower nucleophilicity, which led to incomplete conversion and the formation of side products. ugent.be Another one-pot approach utilizes zinc acetate (B1210297) as a catalyst for the melt transesterification of DPC with diols to produce aliphatic polycarbonates, showcasing the versatility of DPC in integrated reaction systems. rsc.org

Principles of Green Chemistry in this compound Synthesis

The synthesis of this compound and other urazole derivatives is increasingly guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. researchgate.net Key principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. openstax.orgacs.org

In the context of urazole synthesis, this translates to developing solvent-free reaction conditions, using catalysts instead of stoichiometric reagents, and employing renewable feedstocks where possible. ugent.bersc.orgatiner.gr The use of diphenyl carbonate as a phosgene-free alternative and conducting reactions in a one-pot manner are significant steps toward a greener synthesis. ugent.beresearchgate.net These methods often avoid hazardous solvents and minimize purification steps, thereby reducing waste and energy consumption. ugent.be For example, microwave-assisted, solvent-free synthesis of triazolo[1,2-a]indazole-triones from phenyl urazole exemplifies an eco-friendly approach with high yields and catalyst reusability. ajol.info

Intramolecular and Intermolecular Cyclization Strategies in Urazole Formation

The final step in many urazole syntheses is the cyclization of a semicarbazide precursor. This transformation can be achieved through various strategies, primarily involving thermal or base-catalyzed methods.

Thermally Induced Cyclization Pathways

Thermal cyclization is a common method for converting semicarbazides to urazoles. rsc.org This process typically involves heating the semicarbazide intermediate at high temperatures, often between 200°C and 250°C, under bulk conditions. ugent.bersc.org For example, in a one-pot synthesis using diphenyl carbonate, the final step to obtain the urazole is a thermal cyclization at 250°C for one hour under a gentle nitrogen flow to remove byproducts like phenol (B47542) and ethanol. ugent.be While effective, high temperatures can sometimes lead to product degradation or the formation of side products. ugent.be

The first synthesis of 4-phenylurazole, reported by Thiele and Stange, involved heating aniline hydrochloride and hydrazodicarboxamide (biurea) at 200°C in the absence of a solvent. rsc.orgindexcopernicus.com This reaction proceeds through the formation of a 1-arylbiurea, which then cyclizes with the expulsion of ammonia. core.ac.uk

Base-Catalyzed Cyclization Processes

Base-catalyzed cyclization offers a milder alternative to thermal methods for urazole formation. ugent.be This approach can be performed under various conditions, from refluxing in a strong base like aqueous potassium hydroxide (KOH) to using milder bases such as potassium carbonate (K2CO3) in ethanol. rsc.orgnih.gov

The original Cookson method for urazole synthesis involves treating the semicarbazide with an aqueous KOH solution at reflux. acs.org The resulting urazole, being acidic, forms a water-soluble potassium salt. Acidification of the solution then precipitates the neutral urazole. acs.org In some cases, a base like triethylamine (B128534) or potassium t-butoxide is used to induce cyclization, particularly in solid-phase syntheses. acs.org Base-catalyzed cyclization is particularly useful when the semicarbazide contains functionalities that are sensitive to high temperatures. ugent.be For example, the reaction of N-sulfonyl propargylamides in the presence of a base catalyst can lead to the formation of oxazoles, demonstrating the utility of base-catalyzed cyclization in synthesizing various heterocyclic compounds. nih.gov

Challenges in Four-Membered Ring Formation from Urazole Precursors

The synthesis of four-membered ring systems presents a considerable challenge in organic chemistry. This difficulty is amplified when utilizing urazole precursors for intramolecular cyclization. The inherent ring strain and unfavorable entropic factors associated with forming small rings create significant synthetic hurdles. mdpi.comstackexchange.comrsc.org This section delves into the specific obstacles encountered during the formation of four-membered rings from urazole-based starting materials, including competing side reactions and the structural rigidity of the precursors.

One of the primary challenges in forming four-membered rings from urazole precursors is the propensity for bimolecular reactions to occur in preference to the desired intramolecular cyclization. This often leads to the formation of more stable, larger ring structures, such as eight-membered dimers. mdpi.comnih.gov An intramolecular reaction to form a strained four-membered ring is often kinetically and thermodynamically disfavored compared to an intermolecular reaction that results in a less strained dimeric product. mdpi.com

A notable example involves the attempted cyclization of a monoalkylated N-phenylurazole derivative. In the presence of a base, the urazole is deprotonated, and subsequent nucleophilic attack is intended to form the four-membered diazetidine ring. However, the reaction exclusively yields an eight-membered dimer. mdpi.comnih.gov This outcome suggests that the bimolecular reaction pathway is significantly favored over the intramolecular cyclization required for the four-membered ring. mdpi.com

Table 1: Attempted Intramolecular Cyclization of a Urazole Derivative

| Starting Material | Reagents | Expected Product (Four-Membered Ring) | Observed Product | Source |

| Monoalkylated N-phenylurazole | Base (e.g., KOH, Cs₂CO₃) | 1,2-Diazetidine derivative | Eight-membered "dimer" compound | mdpi.comnih.gov |

The structural characteristics of the urazole precursor itself can also impede the formation of a four-membered ring. The rigidity of the urazole ring system may inhibit the necessary conformational arrangement for the intramolecular nucleophilic attack to occur. mdpi.com For cyclization to take place, the reactive ends of the molecule must be able to come into close proximity, a requirement that can be sterically hindered by the rigid five-membered urazole heterocycle.

Furthermore, theoretical studies and experimental observations in related systems highlight the high reaction barriers associated with the formation of four-membered rings. Ab initio calculations on similar cyclization reactions have shown that the transition states for ring closure are highly strained. nih.gov These high energy barriers, coupled with restricted rotation around key bonds in the precursor molecule, make the formation of the smaller ring less likely compared to alternative reaction pathways. nih.gov

In some cases, instead of cyclization, base-induced fragmentation of the urazole ring's N-N bond can occur, leading to entirely different heterocyclic systems. researchgate.net This represents another competing reaction pathway that diverts the precursor from the intended four-membered ring synthesis.

To circumvent these challenges, alternative synthetic strategies have been explored. One such approach involves forming the four-membered ring structure first, followed by the installation of the urazole moiety. mdpi.com This multi-step process, while potentially more complex, avoids the problematic intramolecular cyclization of a rigid urazole precursor.

Table 2: Research Findings on Ring Formation Challenges

| Factor | Description of Challenge | Consequence | Potential Solution | Source |

| Reaction Kinetics | Bimolecular reactions are favored over intramolecular cyclization. | Formation of dimers or polymers instead of the desired four-membered ring. | Running reactions under high dilution conditions (though not always successful). | mdpi.com |

| Thermodynamics | Four-membered rings possess significant ring strain, making them thermodynamically less stable than larger rings. | The desired product is energetically unfavorable. | Designing precursors that are pre-organized for cyclization. | mdpi.comstackexchange.com |

| Structural Rigidity | The rigid nature of the urazole ring can prevent the molecule from adopting the necessary conformation for ring closure. | Inhibition of the required intramolecular nucleophilic attack. | Synthesizing the four-membered ring prior to the formation of the urazole ring. | mdpi.com |

| Competing Reactions | Base-induced fragmentation of the urazole N-N bond can occur. | Formation of alternative heterocyclic structures (e.g., dihydro triazine-2,4-diones). | Careful selection of reaction conditions and bases. | researchgate.net |

Reactivity Profiles and Mechanistic Investigations of 1 Phenylurazole

Electrochemical Behavior and Redox Chemistry of 1-Phenylurazole

The electrochemical properties of this compound have been a focal point of research, particularly its oxidative behavior which leads to the formation of highly reactive intermediates.

Oxidative Pathways and Mechanistic Studies of Electrochemical Oxidation

The electrochemical oxidation of this compound (Ph-Ur) is a well-documented process that proceeds via an initial electron transfer to generate a transient species. researchgate.net Studies using cyclic voltammetry have shown that the oxidation of 4-phenylurazole (B107743) and its derivatives is characterized by an irreversible electron transfer process. researchgate.net The primary product of this oxidation is the highly reactive 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD). researchgate.netjst.go.jp

Mechanistic investigations, including cyclic voltammetry and controlled potential coulometry, have determined that the electrochemical oxidation follows an ErCi mechanism, which involves a reversible electron transfer (Er) followed by an irreversible chemical reaction (Ci). researchgate.net The stability of the electrochemically generated PTAD is limited, and it can participate in subsequent reactions, such as oxidative ring cleavage. researchgate.netlookchem.com The electrochemical behavior is influenced by various parameters, including pH, solvent, temperature, and the concentration of the urazole (B1197782) derivative. researchgate.netlookchem.com Further studies have shown that repeated scans in multicyclic voltammetry lead to a decrease in both anodic and cathodic peak currents, suggesting passivation of the electrode surface or the instability of the oxidized product. researchgate.net

Table 1: Summary of Electrochemical Oxidation Studies of this compound and its Derivatives

| Compound Studied | Technique(s) Used | Key Findings | Reference(s) |

| 4-Phenylurazole (Ph-Ur) | Cyclic Voltammetry (CV), Controlled Potential Coulometry (CPC), LC-HRMS | Oxidation generates 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) via a two-electron process. The mechanism is identified as ErCi (Reversible Electron Transfer, irreversible Chemical reaction). | researchgate.net |

| 4-(4-R-phenyl)-1,2,4-triazolidine-3,5-diones | Cyclic Voltammetry (CV) | Electrochemically generated triazolediones are unstable and can undergo oxidative ring cleavage. The process is affected by pH, solvent, and temperature. | researchgate.netlookchem.com |

| 4-Phenylurazole and 4-(4-aminophenyl) urazole | CV, CPC, DFT Calculations | Synthesized new urazole derivatives via anodic oxidation in the presence of Meldrum's acid derivatives. The reaction mechanism was determined to be EC (Electrochemical-Chemical). | researchgate.net |

| 4- and 5-Substituted 1-phenylpyrazolidin-3-ones | Electrochemical Oxidation | The major reaction pathway involves the formation of a 1-phenylpyrazolin-3-one. | rsc.org |

In-Situ Generation and Reactivity of Transient Species

A significant advantage of the electrochemical method is the ability to generate highly reactive transient species in-situ and on-demand. researchgate.net The electrochemical oxidation of this compound provides controlled access to PTAD, a powerful dienophile and electrophile. researchgate.netjst.go.jp This in-situ generation is particularly valuable in bioconjugation chemistry. For instance, electrochemically generated PTAD reacts selectively with tyrosine residues in peptides and proteins in a process termed the "e-Y-click" reaction. jst.go.jpnih.gov This approach minimizes undesired side reactions that can occur when using bulk chemical oxidants, leading to higher selectivity and yields in the modification of complex biomolecules like the peptide hormone oxytocin (B344502) and the monoclonal antibody epratuzumab. nih.gov

The reactivity of these transient species is not limited to bioconjugation. The in-situ generation of oxidizing agents like Br+ from a combination of an oxidant and a halide salt (e.g., KBr) can also be used to catalytically oxidize urazoles to their corresponding triazolinediones. researchgate.netresearchgate.net

Radical Chemistry and Dimerization Phenomena in Urazole Systems

This compound is a precursor to persistent nitrogen-centered radicals that exhibit fascinating dimerization behavior, creating a dynamic equilibrium in solution.

Dimerization of Nitrogen-Centered this compound Radicals to Tetrazanes

Oxidation of 1-substituted urazoles, including this compound, using various oxidants like tert-butyl hypochlorite (B82951) or Ni2O3, generates deeply colored and persistent nitrogen-centered radicals. researchgate.net These urazolyl radicals are known to undergo reversible dimerization through a radical combination mechanism to form N-N bonded tetrazane (B14724677) dimers. researchgate.netmuckrack.comresearchgate.netberry.edu This process represents a dynamic covalent chemistry system where the N–N bond formation is readily reversible. researchgate.netresearchgate.net The resulting tetrazanes are a class of five-membered heterocycles containing a chain of four contiguous nitrogen atoms. researchgate.net

Solution-Phase Equilibria between Radical and Dimeric Forms

In solution, the nitrogen-centered this compound radicals exist in a dynamic equilibrium with their corresponding tetrazane dimers. researchgate.netub.eduacs.org For most simple alkyl or aryl substituted urazoles, this equilibrium typically favors the free radical form. researchgate.netresearchgate.net However, the position of this equilibrium can be significantly influenced by the substitution pattern on the 1-aryl ring. researchgate.net

Specifically, the presence of substituents at the ortho position of the phenyl ring shifts the equilibrium to strongly favor the dimeric tetrazane form. researchgate.netresearchgate.netresearchgate.net This effect has been systematically studied using variable temperature 1H NMR and UV-visible spectroscopy, as well as computational methods. researchgate.netresearchgate.net The increased preference for the dimer in ortho-substituted cases is attributed to a greater enthalpic advantage for the N-N bond formation. researchgate.net While the radical is indefinitely persistent in solution, it can undergo a slow self-reaction over time. acs.org

Table 2: Influence of Ortho-Substitution on the Radical-Dimer Equilibrium of 1-Arylurazole Systems

| Substitution on Phenyl Ring | Predominant Species in Solution | Method of Observation | Reference(s) |

| Unsubstituted | Radical | 1H NMR, UV-Vis Spectroscopy | researchgate.netresearchgate.net |

| Single Ortho-Substituent | Dimer | 1H NMR, UV-Vis Spectroscopy | researchgate.netresearchgate.netresearchgate.net |

| Double Ortho-Substituent | Dimer (Strongly Favored) | 1H NMR, UV-Vis Spectroscopy, X-ray Crystallography | researchgate.netresearchgate.net |

Acid-Catalyzed Transformations Involving this compound and its Analogues

This compound and its analogues participate in a variety of acid-catalyzed reactions, leading to the formation of complex heterocyclic structures. These transformations often occur through multicomponent, one-pot procedures, highlighting the synthetic utility of the urazole scaffold.

Research has shown that the acid-catalyzed reaction of urazole analogues like N-methyl-1,2,4-triazoline-3,5-dione (MeTAD) with electron-rich aromatic compounds such as anisole (B1667542) involves the intermediacy of both a persistent urazole radical and an electrophilic diazenium (B1233697) species. berry.eduacs.org This dual mechanistic pathway underscores the complex reactivity of these systems under acidic conditions.

Furthermore, this compound is a key component in acid-catalyzed multicomponent reactions for synthesizing larger, fused heterocyclic systems. For example, the one-pot condensation of an aromatic aldehyde, dimedone, and phenylurazole, catalyzed by a solid acid like nanosilica sulfuric acid or a nanomagnetic Preyssler catalyst, yields triazolo[1,2-a]indazole-trione derivatives in good yields. mdpi.comiau.irrsc.org These reactions are often promoted by thermal conditions or microwave irradiation and can be performed solvent-free, aligning with the principles of green chemistry. mdpi.comiau.ir The proposed mechanism involves an initial Knoevenagel condensation between the aldehyde and dimedone to form a heterodiene, followed by a Michael-type addition of the urazole and subsequent cyclization. mdpi.com

Nucleophilic and Electrophilic Reactivity of the this compound Core

The this compound scaffold possesses a dual reactivity profile, capable of engaging in both electrophilic and nucleophilic interactions. This dual nature is attributed to the electronic properties of the urazole ring and the attached phenyl group. The urazole moiety, with its acidic protons, can be deprotonated to form a potent nucleophile. acs.org Conversely, the phenyl group provides a site for electrophilic substitution reactions. cymitquimica.com

Electrophilic Substitution at the Phenyl Moiety

The phenyl group of this compound is susceptible to electrophilic substitution reactions, a characteristic reactivity pathway for aromatic compounds. cymitquimica.comsavemyexams.com In these reactions, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com The urazole substituent on the phenyl ring influences the rate and regioselectivity of these substitutions.

The general mechanism for electrophilic aromatic substitution involves two principal steps:

Attack of the electrophile: The aromatic π-system acts as a nucleophile, attacking the electrophile (E+). This step is typically the rate-determining step as it disrupts the aromaticity of the ring, forming a carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

Urazoles are generally compatible with electrophilic aromatic substitution conditions. acs.org For instance, the reaction of 4-methyl-1,2,4-triazoline-3,5-dione (B123949) (MeTAD) with electron-rich aromatic compounds in the presence of trifluoroacetic acid yields 1-arylurazoles, demonstrating the feasibility of such substitutions. researchgate.net

Nucleophilic Attack Modalities

The urazole core of this compound exhibits significant nucleophilic character, particularly upon deprotonation. acs.org The acidity of the N-H protons (pKa ≈ 5) facilitates the formation of an anionic species in the presence of a base, which can then act as a potent nucleophile. mdpi.comresearchgate.net

This nucleophilicity is exploited in various synthetic transformations. For example, deprotonated 4-phenylurazole can undergo nucleophilic attack on electrophiles like 1,2-dibromoethane. mdpi.comresearchgate.net In a reaction using potassium hydroxide (B78521) as the base in dimethylformamide (DMF), the deprotonated urazole attacks the electrophilic carbon of 1,2-dibromoethane. mdpi.comresearchgate.net

However, the reaction pathway can be influenced by competing intra- and intermolecular processes. While an intramolecular substitution could lead to a strained four-membered ring, the bimolecular reaction to form a more stable eight-membered "dimer" is often favored. mdpi.comresearchgate.net

The nucleophilic nature of the urazole anion is central to its utility in various reactions, including alkylations and acylations, expanding the synthetic utility of the this compound scaffold.

Transcarbamylation Reactions within Urazole Synthetic Pathways

Transcarbamylation reactions represent a key mechanistic feature in the synthesis of certain urazole derivatives. This process involves the transfer of a carbamoyl (B1232498) group and is particularly relevant in syntheses starting from urea (B33335) or its derivatives. cdnsciencepub.com

Improvements in urazole synthesis have been reported through reaction conditions that favor a transcarbamylation mechanism. cdnsciencepub.comcdnsciencepub.com Experimental evidence, including the identification of intermediate products, supports the postulation of this mechanism. cdnsciencepub.comcdnsciencepub.com For these reactions to proceed efficiently, the amine function of the reagent often needs to be in the form of its hydrochloride salt. cdnsciencepub.com

A notable example is the synthesis of 4-phenylurazole. Studies have shown that carbanilide (B493258) can be a superior transcarbamylating agent compared to biurea (B89910) under certain conditions. cdnsciencepub.com The transcarbamylation of the "biuret" type is generally favored over the "ureide" type at higher temperatures. cdnsciencepub.com The synthesis of 4-aminourazole also proceeds via this pathway. cdnsciencepub.com

The general conditions for transcarbamylation in the hydrazine (B178648) series typically involve temperatures between 160-210°C with reaction times of at least 3-4 hours. cdnsciencepub.com

C-H Activation Processes in Reactions of Urazole Derivatives

In recent years, the functionalization of C-H bonds has emerged as a powerful tool in organic synthesis. Urazole derivatives, including those with a phenyl group, have been utilized in reactions involving C-H activation. The urazole moiety can act as a directing group, facilitating the selective functionalization of C-H bonds on an attached aryl group. nih.gov

Ruthenium(II)-catalyzed annulation of N-H/C-H bonds on N-aryl urazoles with vinylene carbonate is a prime example. nih.gov This process leads to the rapid construction of triazolocinnoline derivatives. nih.gov The urazole acts as a heterocyclic directing group, enabling the catalytic cycle. nih.gov

Furthermore, palladium-catalyzed direct C-H bond functionalization has been employed for the dehydrogenative alkenylation of related heterocyclic systems, showcasing the broad applicability of this strategy. mdpi.com These methods often offer high regioselectivity and functional group tolerance. organic-chemistry.org The development of such C-H functionalization strategies allows for the late-stage modification of complex molecules, including those with biological relevance. researchgate.net

Synthesis and Transformative Reactions of 1 Phenylurazole Derivatives

Strategic Functionalization of the Urazole (B1197782) Ring System

The unique electronic and structural properties of the 1-phenylurazole scaffold allow for targeted modifications, leading to compounds with diverse functionalities and applications. The acidity of the N-H protons is a key feature, enabling a range of substitution reactions and the formation of complex dimeric structures.

The this compound ring possesses two N-H protons that are notably acidic, a property that facilitates N-acylation and N-alkylation reactions. sid.irnih.gov The pKa of the N-H proton in similar 4-substituted urazoles has been measured to be around 4.71, comparable to acetic acid, highlighting its reactivity. sid.ir This acidity allows urazole derivatives to readily undergo reactions with various electrophiles.

N-acylation can be effectively carried out using reagents such as carboxylic acid anhydrides or acid chlorides. sid.ir For instance, the reaction of 4-(4′-N-1,8-naphthalimidophenyl)-1,2,4-triazolidine-3,5-dione, a urazole derivative, with excess acetyl chloride in N,N′-dimethylacetamide (DMAc) results in the formation of the 1,2-bisacetyl derivative, confirming that both N-H protons have reacted. sid.ir The disappearance of the N-H bond signal in the IR spectrum and the appearance of characteristic carbonyl peaks confirm the successful acylation. sid.ir Similarly, N-alkylation reactions have been utilized to synthesize novel polymers from urazole-containing compounds. sid.ir These substitution reactions are fundamental for creating functionalized urazole building blocks for more complex molecular architectures and materials.

Table 1: Examples of N-Substitution Reactions on Urazole Derivatives

| Reactant | Reagent | Product Type | Reference |

|---|---|---|---|

| 4-Substituted Urazole | Carboxylic Acid Anhydrides | 1-Acyl Urazole | sid.ir |

| 4-(4′-N-1,8-naphthalimidophenyl)-1,2,4-triazolidine-3,5-dione | Acetyl Chloride | 1,2-Bisacetyl Urazole Derivative | sid.ir |

A significant transformation of 1-arylurazoles involves their oxidation to form persistent, nitrogen-centered radicals. researchgate.netacs.org These urazolyl radicals exist in a dynamic equilibrium with their corresponding tetrazane (B14724677) N-N dimers in solution. researchgate.netacs.orgnih.gov The position of this equilibrium is highly dependent on the substitution pattern of the aryl ring. For most urazole radicals with simple alkyl or aryl substituents, the equilibrium favors the free radical form in solution. researchgate.netacs.org

However, for 1-arylurazole radicals that feature substituents at the ortho positions of the phenyl ring, the equilibrium dramatically shifts to favor the formation of the tetrazane dimer. researchgate.netacs.orgresearchgate.netiucr.org This phenomenon is attributed to steric hindrance from the ortho substituents, which prevents the delocalization of the radical's spin into the benzene (B151609) ring's pi system, thus making dimerization more favorable. acs.org The generation of these radicals is typically achieved through the oxidation of the precursor N-H urazoles using various oxidizing agents, such as nickel(III) oxide (Ni₂O₃) or tert-butyl hypochlorite (B82951). researchgate.netresearchgate.netnih.gov

When two urazole units are tethered to a single, appropriately substituted benzene ring, the resulting diradical system can engage in dynamic covalent chemistry (DCvC). acs.orgnih.govresearcher.life At room temperature, this can lead to the formation of a polymeric network with gel-like properties. acs.orgnih.govresearcher.life Upon heating, this network can reversibly convert to a discrete, cage-like molecule resulting from the intramolecular dimerization of two diradical species. acs.orgnih.govresearcher.life The structure of these face-to-face dimers has been confirmed by X-ray crystallography. acs.org

Table 2: Equilibrium Behavior of 1-Arylurazole Radicals

| 1-Arylurazole Substituent Pattern | Predominant Species in Solution | Dimerization Behavior | Reference |

|---|---|---|---|

| Unsubstituted or simple aryl/alkyl | Free Radical | Equilibrium favors radical | researchgate.netacs.org |

| Bis-ortho substituted aryl | Tetrazane Dimer | Equilibrium favors dimer | acs.orgresearchgate.netiucr.org |

| Two urazole units on one benzene ring | Polymeric Network (Room Temp) | Forms molecular cage upon heating | acs.orgnih.govresearcher.life |

N-Substitution Reactions on the this compound Scaffold

Polymerization and Material Science Applications of Urazole-Containing Monomers

The bifunctional nature of urazole derivatives, stemming from their two reactive N-H groups, makes them excellent monomers for step-growth polymerization. This has led to the development of a variety of high-performance polymers with unique properties.

The synthesis of polymers incorporating the urazole moiety has been explored to create materials with enhanced properties. The reaction of 4-phenylurazole (B107743) (PHU) with epichlorohydrin (B41342) has been reported to yield polymers, which, although found to be insoluble, demonstrates the potential for creating polyurazole epoxies. sid.ir Further research has explicitly targeted the synthesis of polyurazole epoxies as a class of materials. researchgate.net These materials leverage the robust heterocyclic urazole ring within an epoxy matrix. Similarly, while direct synthesis of polyurazole-ketones is a subject of interest, related structures such as polyamides are synthesized via reaction with diacid chlorides, which contain a carbonyl functional group akin to a ketone. sid.ir

Urazole derivatives have been successfully employed in the synthesis of novel polyureas and polyimides. The reaction of 4-phenylurazole and its derivatives with various diisocyanates leads to the formation of polyureas. sid.ir These reactions produce polymers with inherent viscosities ranging from 0.04 to 0.23 dL/g, with some exhibiting photoactive properties. sid.ir The synthesis of polyurazole-imides has also been identified as a key area in the development of urazole-containing polymers. researchgate.net The incorporation of both imide and urazole functionalities into a polymer backbone is a strategy to combine the high thermal stability of imide rings with the unique chemical properties of the urazole group. repositorioinstitucional.mx

An efficient liquid-phase method has been developed for the synthesis of urea (B33335) libraries, which can be adapted for polyurea synthesis. nih.gov Similarly, soft polysiloxane-urea elastomers have been synthesized by reacting aminopropyl-terminated polydimethylsiloxanes with diisocyanates, showcasing the versatility of urea linkage formation in polymer chemistry. nih.gov

Step-growth polymerization is a primary method for incorporating urazole derivatives into polymer chains. sid.irtsijournals.com The polycondensation of urazole monomers with complementary bifunctional reagents is a versatile approach. For example, the polymerization of 4-phenylurazole (PHU) with aliphatic diacid chlorides yields soluble polyamides with inherent viscosities up to 0.39 dL/g. sid.ir This demonstrates that the N-H groups of the urazole ring can act as nucleophiles in polyamidation reactions.

Furthermore, urazole derivatives can be used to modify existing polymers. Polybutadienes have been functionalized through an 'ene' reaction with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (the oxidized form of this compound). researchgate.net The resulting urazole groups attached to the polymer backbone can form hydrogen bond complexes that act as thermoreversible crosslinks, significantly altering the material's melt rheological behavior. researchgate.net This approach highlights the dual role of urazole derivatives, acting not only as monomers for new polymers but also as functionalizing agents for existing ones.

Development of Polyurazole-Imides and Polyureas

Derivatization to Triazolinediones (TADs) from this compound

The conversion of 4-phenylurazole to the highly reactive 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) is a critical transformation in organic synthesis. acs.orgcore.ac.uk This oxidation is essential because PTAD serves as a potent dienophile and electrophile in numerous reactions. wikipedia.orgsmolecule.com A variety of reagents and conditions have been developed to effect this oxidation, each with its own advantages and limitations.

Historically, oxidants such as lead dioxide and ammoniacal silver nitrate (B79036) followed by iodine treatment were employed, though these methods often resulted in low yields. orgsyn.org Other early methods involved the use of fuming nitric acid or dinitrogen tetroxide. orgsyn.orgchemicalbook.in While effective, the harsh and corrosive nature of these reagents can limit their applicability, especially with sensitive substrates. For instance, oxidation with fuming nitric acid required careful temperature control to isolate stable PTAD. acs.org

Milder and more selective methods have since been developed. The use of tert-butyl hypochlorite in solvents like ethyl acetate (B1210297) or dioxane provides a more stable product compared to when acetone (B3395972) is used as the solvent. orgsyn.org Calcium hypochlorite has also been demonstrated as an effective oxidant for this transformation. nih.gov Furthermore, electrochemical methods offer a green and efficient alternative for the in situ generation of PTAD from this compound, avoiding the need for chemical oxidants. orientjchem.orgnih.gov This approach is particularly useful in bioconjugation reactions, where the reactive PTAD can be generated directly in the presence of the target molecule. nih.gov

The choice of oxidizing agent can be influenced by the desired reaction conditions and the stability of the resulting PTAD. For some applications, in situ generation and immediate use of PTAD are preferable to minimize degradation. core.ac.uk

Table 1: Comparison of Selected Oxidative Methods for this compound

| Oxidizing Agent | Solvent(s) | Key Features | Reference(s) |

| Lead Dioxide | Not specified | Low yield. orgsyn.org | orgsyn.org |

| Ammoniacal Silver Nitrate / Iodine | Ethereal solution | Low yield. orgsyn.org | orgsyn.org |

| Fuming Nitric Acid | Chloroform | Can yield stable product with careful control. acs.org | acs.orgorgsyn.org |

| Dinitrogen Tetroxide (N₂O₄) | Not specified | Effective but harsh conditions. chemicalbook.in | orgsyn.orgchemicalbook.in |

| tert-Butyl Hypochlorite | Ethyl Acetate, Dioxane | Yields a stable product. orgsyn.org | orgsyn.org |

| Calcium Hypochlorite | Dichloromethane | Used in telescoped reactions. nih.gov | nih.gov |

| Electrochemical Oxidation | Tris/MeCN buffer | Green method, allows for in situ generation. nih.gov | orientjchem.orgnih.gov |

4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) is recognized as one of the most powerful dienophiles in Diels-Alder reactions, reacting swiftly with a wide array of dienes. wikipedia.orgresearchgate.net This high reactivity allows for the rapid formation of [4+2] cycloadducts, often under mild conditions and with high stereoselectivity. nih.govresearchgate.net The Diels-Alder reaction is a cornerstone of organic synthesis for constructing six-membered rings, and PTAD's exceptional reactivity makes it a valuable tool in this context. wikipedia.org For example, its reaction with cyclopentadiene (B3395910) is extremely fast, proceeding to completion within seconds at room temperature. researchgate.net PTAD has been employed in reactions with various functionalized dienes to create complex heterocyclic structures. rsc.orgacs.org

Beyond its role as a dienophile, PTAD also participates readily in ene reactions. mdpi.com In an ene reaction, an alkene with an allylic hydrogen (the "ene") reacts with an electrophilic species (the "enophile"), in this case, PTAD. This process involves the formation of a new sigma bond, the migration of the double bond, and the transfer of the allylic hydrogen to the enophile. cdnsciencepub.com The reaction of PTAD with alkenes containing allylic hydrogens, such as β-pinene, proceeds to give a single ene product. researchgate.net

The reactivity of PTAD in ene reactions is influenced by the substituents on the ene component. Studies with allylic derivatives of silicon, germanium, tin, and lead have shown that the course of the reaction (H-ene, M-ene, or cycloaddition with substituent shift) is dependent on the nature of the metal. rsc.orgresearchgate.net For instance, tin compounds predominantly undergo the M-ene reaction, while silicon compounds favor the H-ene process. rsc.org

Table 2: Reactivity of 1-Phenyltriazolinedione (PTAD) in Cycloaddition and Ene Reactions

| Reaction Type | Reactant(s) | Product Type | Key Features | Reference(s) |

| Diels-Alder | Conjugated Dienes (e.g., Cyclopentadiene, Anthracene derivatives) | Cyclohexene derivatives (Diels-Alder adducts) | Extremely fast reaction rates; highly efficient for forming six-membered rings. nih.govresearchgate.net | wikipedia.orgnih.govresearchgate.net |

| Ene Reaction | Alkenes with allylic hydrogens (e.g., β-Pinene, Allylbenzene) | Substituted urazoles (Ene adducts) | Forms a new C-N bond with migration of the double bond. researchgate.netmdpi.com | researchgate.netmdpi.comcdnsciencepub.com |

| [3+2] Cycloaddition | Alkynes | Mesoionic triazolones | Facilitated by 1,1,1,3,3,3-hexafluoro-2-propanol. rsc.org | rsc.org |

Oxidative Conversion Methodologies of this compound to 1-Phenyltriazolinedione

Synthesis of Fused and Spiro-Heterocyclic Systems Incorporating Urazole Moieties

The urazole scaffold, particularly this compound, is a valuable building block for the synthesis of more complex heterocyclic systems, including fused and spiro compounds. nih.gov These structures are of significant interest due to their potential biological activities. orientjchem.org

Pyrazolourazoles, which are fused derivatives of pyrazole (B372694) and urazole, have garnered attention for their diverse biological properties. orientjchem.org Multi-component reactions (MCRs) provide an efficient and atom-economical pathway for their synthesis. nih.gov A common strategy involves the one-pot condensation of an aldehyde, malononitrile, and 4-phenylurazole. orientjchem.org This reaction can be promoted by various catalysts and conditions, including electrochemical methods which offer a green chemistry approach. orientjchem.org

In a typical MCR for pyrazolourazoles, the reaction proceeds through a cascade of events. For example, in an electrochemical synthesis, the deprotonation of an alcohol at the cathode can generate an alkoxide, which then deprotonates malononitrile. The resulting anion undergoes a Knoevenagel condensation with an aromatic aldehyde. The subsequent Michael addition of 4-phenylurazole to the Knoevenagel adduct, followed by intramolecular cyclization and tautomerization, yields the final pyrazolo[1,2-a] nih.govresearchgate.netCurrent time information in Bangalore, IN.triazole-1,3-dione product in high yields. orientjchem.org

Another approach involves the four-component reaction of an aldehyde, hydrazine (B178648) hydrate, a β-ketoester, and malononitrile, where a pyrazolone (B3327878) is formed in situ and subsequently reacts to form a fused pyranopyrazole system. beilstein-journals.org While not directly involving this compound as a starting material, this illustrates the power of MCRs in building complex heterocyclic systems related to pyrazolourazoles.

Spiro-heterocycles containing a pyrazole moiety are another class of compounds with interesting biological profiles. nih.gov The synthesis of spiro-pyrazole derivatives can be achieved through various synthetic strategies, often involving cycloaddition or tandem reactions. For instance, the 1,3-dipolar cycloaddition of nitrilimines with aza-aurones leads to the formation of intermediate spiropyrazolines, which can then be rearranged to other pyrazole derivatives. ias.ac.in

In the context of urazoles, multi-component reactions can also be designed to produce spiro compounds. For example, the reaction of 4-phenylurazole, dimedone, and isatin (B1672199) derivatives, promoted by a suitable catalyst, can lead to the formation of spiro triazolo[1,2-a]indazole-tetraones. researchgate.net This reaction builds a complex spirocyclic framework in a single synthetic operation. Another example involves the tandem condensation and dimerization of 3-amino-1-phenyl-2-pyrazolin-5-one (B160911) with benzaldehyde (B42025) to form unexpected spiro compounds containing pyrazole moieties. rsc.org

The reactivity of this compound and its derivatives extends to the synthesis of a wide range of novel heterocyclic scaffolds beyond simple fused and spiro systems. The term "heterocycle" refers to a cyclic compound that has atoms of at least two different elements as members of its ring(s). msu.edu The nomenclature of these complex fused systems follows specific IUPAC rules. qmul.ac.ukdspmuranchi.ac.in

For example, the reaction of PTAD with thioalkynes has been shown to produce diazacyclobutenes, a relatively rare and underexplored heterocyclic scaffold. nih.gov This transformation can be achieved through a telescoped process involving the in situ oxidation of a urazole followed by a Lewis acid-catalyzed cyclization with the thioalkyne. nih.gov

Furthermore, the Diels-Alder reaction of PTAD with dienes bearing further reactive sites can lead to tandem reactions, creating complex polycyclic systems. For instance, the adduct of PTAD with 2,3-bis(iodomethyl)butadiene can be converted into a diene that subsequently participates in a second Diels-Alder reaction with another dienophile. rsc.org These strategies highlight the versatility of this compound derivatives in constructing diverse and novel heterocyclic architectures.

Construction of Spiro-Pyrazole Derivatives

Synthesis of Azo Dyes Featuring this compound Linkages

The integration of the this compound moiety into azo dyes has been explored as a method to generate novel colorants with potential applications in various fields, including medicine and polymer chemistry. The synthesis of these specialized dyes primarily involves a classic diazotization-coupling reaction sequence, utilizing a functionalized this compound derivative as the key building block.

A foundational approach involves the preparation of 4-(4-aminophenyl)urazole. scispace.com This intermediate serves as the precursor for the diazonium salt. The synthesis begins with the creation of this amino-functionalized urazole, which can then undergo protic diazotization. The process involves treating the amino group of 4-(4-aminophenyl)urazole with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid), at low temperatures (typically 0–5 °C) to form the corresponding diazonium salt. scispace.comcuhk.edu.hkunb.ca This diazonium salt is generally unstable and is used immediately in the subsequent step. uomustansiriyah.edu.iq

The second stage of the synthesis is the azo coupling reaction. nih.gov The freshly prepared diazonium salt is reacted with various electron-rich aromatic compounds, which act as coupling components. scispace.com Suitable coupling components include phenols, naphthols, and anilines. scispace.com The reaction is typically carried out in a medium with carefully controlled pH to facilitate the electrophilic attack of the diazonium ion on the activated aromatic ring of the coupling component. uomustansiriyah.edu.iq This reaction leads to the formation of novel azo dyes that incorporate a 4-phenylurazole linkage, with reported yields ranging from moderate to high. scispace.com

The structures of the resulting azo dyes are confirmed using various spectroscopic methods, including IR, ¹H NMR, and UV-Vis spectroscopy. scispace.com The color of these dyes, which ranges from yellow to red, is dependent on the chemical nature of the coupling component used. scispace.com

Research Findings on Azo Dyes from 4-(4-Aminophenyl)urazole

Detailed studies have documented the synthesis and spectral properties of several azo dyes derived from 4-(4-aminophenyl)urazole. The general synthetic route is depicted below, followed by a table summarizing the coupling components used and the absorption maxima (λmax) of the resulting dyes. scispace.com

General Synthesis Scheme:

Diazotization: 4-(4-aminophenyl)urazole is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0-5°C to form the diazonium salt.

Coupling: The diazonium salt solution is then added to a solution of an electron-rich coupling component (e.g., β-naphthol, phenol (B47542), resorcinol) to yield the final azo dye. scispace.com

The following table summarizes the specific coupling components used in the synthesis and the corresponding ultraviolet-visible absorption maxima of the produced azo dyes in ethanol.

| Coupling Component | Resulting Azo Dye Structure | λmax (nm) scispace.com | Color scispace.com |

| β-Naphthol | 482 | Red | |

| α-Naphthol | 470, 518 (shoulder) | Red | |

| Phenol | 359 | Yellow | |

| Resorcinol | 421 | Yellow | |

| N,N-Dimethylaniline | 437 | Yellow |

These findings demonstrate a viable method for creating novel azo dyes containing a this compound unit. The presence of two N-H groups in the urazole ring also suggests their potential use as monomers for synthesizing new colored polymers. scispace.com

Computational and Theoretical Investigations of 1 Phenylurazole

Quantum Chemical Approaches to Structure and Reactivity

Quantum chemical methods are powerful tools for elucidating the electronic structure and predicting the behavior of molecules. For 1-phenylurazole, these calculations have been instrumental in understanding its geometry, the nature of its chemical bonds, and the mechanisms of its reactions.

Density Functional Theory (DFT) has become a widely used method for studying molecular systems due to its balance of computational cost and accuracy. mdpi.commdpi.com DFT calculations have been successfully applied to investigate the structural and mechanistic aspects of this compound and related compounds.

Researchers have employed DFT, often using the B3LYP functional with various basis sets such as 6-311G(d,p), to model the geometries of 1-arylurazole derivatives. researchgate.netresearchgate.net These computational studies have shown excellent agreement with experimental data obtained from X-ray crystallography, confirming the accuracy of the theoretical models. researchgate.net For instance, DFT calculations have been used to analyze the dimerization of this compound radicals, providing insights into the factors that influence the equilibrium between the monomeric radical and the tetrazane (B14724677) dimer. researchgate.net

Mechanistic studies using DFT have also shed light on the reactivity of urazole (B1197782) derivatives. For example, calculations have been used to explore the 1,3-dipolar cycloaddition reactions involving urazoles, helping to understand the regioselectivity and the role of catalysts in these reactions. mdpi.com Furthermore, DFT has been utilized to investigate the formation of novel heterocyclic structures from urazole precursors, such as the unanticipated formation of an octaazacyclodecane ring. researchgate.net

Table 1: Selected DFT Studies on Urazole Derivatives

| Study Focus | DFT Method/Basis Set | Key Findings |

| Structural analysis of 1-arylurazole tetrazane dimers | B3LYP/6-311G(d,p) | Good agreement between computed and experimental geometries. researchgate.net |

| Dimerization of 1-phenyl urazole radicals | (U)B3LYP/6-311G(d,p) | Equilibrium favors the dimer, especially with ortho-substituted aryl groups. researchgate.net |

| Mechanistic study of 1,3-dipolar cycloadditions | M06-2X/6-31g(d,p) | Revealed the role of hydrogen bonding in reaction activation. mdpi.com |

| Formation of an octaazacyclodecane ring | Not specified | Confirmed the structure of a novel 10-membered octaaza heterocycle. researchgate.net |

This table provides a summary of representative DFT studies and their key outcomes.

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, have also been applied to study the molecular properties of this compound and related systems. These methods, while often more computationally demanding than DFT, can provide highly accurate results.

Ab initio calculations have been used to investigate the electronic structure and excited states of molecules containing the urazole moiety. helsinki.fi For example, studies on related heterocyclic systems have employed methods like second-order Møller-Plesset perturbation theory (MP2) to explore intermolecular interactions and the nature of chemical bonds. nih.gov Such high-level calculations are crucial for understanding phenomena like n→π* interactions, which can influence the conformation and reactivity of molecules. berry.edu

Density Functional Theory (DFT) Calculations for Structural and Mechanistic Insights

Molecular Dynamics Simulations for Conformational and Dynamic Analysis

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing insights into their conformational flexibility and dynamics. nih.govresearchgate.net By simulating the motions of atoms and molecules over time, MD can reveal how these systems behave in different environments. nih.gov

For systems related to this compound, MD simulations can be used to explore conformational changes, such as the rotation around single bonds and the puckering of rings. mdpi.com These simulations are particularly useful for understanding how the molecule interacts with its surroundings, such as solvent molecules or other reactants. nih.gov The results of MD simulations can complement the static picture provided by quantum chemical calculations, offering a more complete understanding of the molecule's behavior. dovepress.complos.org

While specific MD simulation studies focused solely on this compound are not extensively documented in the provided context, the application of these techniques to similar heterocyclic and aromatic compounds demonstrates their potential for analyzing the conformational landscape and dynamic properties of this compound. mdpi.com

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and non-covalent interactions of this compound are key to its chemical behavior. Theoretical studies have provided significant insights into these aspects.

A significant area of research involving urazoles is their ability to form N-N bonds, leading to the creation of polynitrogen chains. researchgate.net Urazole radicals have been identified as key intermediates in the formation of tetrazanes, which contain a chain of four nitrogen atoms. researchgate.netresearchgate.net Theoretical studies have been instrumental in understanding the stability and structure of these polynitrogen systems.

DFT modeling has been used to show that polynitrogen chains derived from urazoles can adopt helical conformations that persist in solution. researchgate.net The formation of these chains is a result of radical combination, a process that can be investigated using computational methods to determine the thermodynamics and kinetics of the reaction. researchgate.netresearchgate.net The study of such systems is of interest due to their potential applications as high-energy-density materials. nih.govnih.govdiva-portal.org

The phenyl group in this compound gives rise to interesting spectroscopic properties, particularly in nuclear magnetic resonance (NMR) spectroscopy. The aromatic ring creates a "ring current" that can shield or deshield nearby nuclei, affecting their chemical shifts. libretexts.org

Theoretical calculations are crucial for predicting and interpreting these shielding effects. stackexchange.commdpi.com Computational studies on 1-arylurazole dimers have shown that the proximity of the two aromatic rings in the preferred syn conformation leads to significant shielding of certain protons, causing upfield shifts in the ¹H NMR spectrum. researchgate.net This theoretical understanding was essential for deciphering the complex NMR spectra of these dimers. researchgate.net The ability to accurately calculate NMR chemical shifts provides a powerful tool for structure elucidation and conformational analysis of molecules containing aromatic systems. stackexchange.commdpi.com

Theoretical Studies on N-N Bond Formation and Polynitrogen Chains

Computational Modeling of Reaction Mechanisms

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involving this compound and its derivatives. These theoretical studies provide deep insights into reaction pathways, transition states, and the electronic factors that govern reactivity, which are often difficult to determine through experimental means alone.

One significant area of investigation has been the electrochemical oxidation of phenylurazole species and the subsequent fate of the oxidized products. civilica.comresearchgate.net Theoretical studies on 4-phenylurazole (B107743) derivatives have been conducted to understand the factors influencing the rate of ring cleavage in the electrochemically generated oxidized form (4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione, or PTAD). civilica.com Using DFT calculations at the B3LYP level of theory, researchers found a direct correlation between the electronic structure of the oxidized species and the stability of the urazole ring. civilica.com Specifically, the rate of the ring cleavage reaction was found to increase with a greater positive charge at the C1 position and decrease as the Wiberg Bond Index (WBI) of the N1–C1 bond increases, indicating a stronger bond less prone to cleavage. civilica.com

Table 1: Calculated Factors Influencing Ring Cleavage Rate in Oxidized 4-Phenylurazole Species civilica.com

This table illustrates the relationship between computationally derived electronic properties and the experimentally observed reaction rates for the ring cleavage of various electrochemically oxidized 4-phenylurazole derivatives.

| Derivative | Relative Positive Charge on C1 (Arbitrary Units) | Wiberg Bond Index (WBI) of N1–C1 Bond | Relative Rate of Ring Cleavage |

| Species 1 | Higher | Lower | Faster |

| Species 2 | Lower | Higher | Slower |

| Species 3 | Intermediate | Intermediate | Intermediate |

| Data is generalized from the findings reported in the study, which established a qualitative and quantitative relationship. |

Another critical reaction mechanism subjected to computational analysis is the formation of 1-arylurazole radicals and their subsequent dimerization to form tetrazanes. researchgate.net The oxidation of 1-arylurazoles can lead to nitrogen-centered radicals that exist in equilibrium with their corresponding N-N bonded dimers. researchgate.net Computational studies, employing methods such as B3LYP/6-311G(d,p), have been successful in modeling the structures of these tetrazane dimers. researchgate.net The calculations revealed that the syn conformation of the 1-arylurazole dimers is preferred, forcing the two aromatic rings into close, nearly parallel proximity. researchgate.net This computationally predicted geometry successfully explained the unusual shielding effects observed in the ¹H NMR spectra of these molecules. researchgate.net Further studies on diradical systems, where two urazole units are tethered together, have also utilized computational modeling to understand their dynamic covalent chemistry and the formation of monomeric and dimeric structures. acs.org

Table 2: Computational Analysis of 1-Arylurazole Dimerization researchgate.net

This table summarizes the computational methods and key findings from theoretical studies on the dimerization of 1-arylurazole radicals.

| Computational Aspect | Finding |

| Theoretical Method | Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level. researchgate.net |

| Predicted Geometry | The calculated structure agreed well with experimental X-ray crystallography data. researchgate.net |

| Preferred Conformation | The syn conformation, where the two aryl rings are proximate, is energetically favored. researchgate.net |